Cas no 953814-12-5 (5-(pyrrolidin-2-yl)-1H-indole)
5-(pyrrolidin-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 5-(pyrrolidin-2-yl)-1H-indole
- 5-Pyrrolidin-2-yl-1H-indole
- 1H-Indole, 5-(2-pyrrolidinyl)-
- EN300-1869445
- AKOS006321794
- SCHEMBL21392368
- 953814-12-5
-
- Inchi: 1S/C12H14N2/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-5,7-8,11,13-14H,1-2,6H2
- InChI Key: XJVQIOCTSSKLQX-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(C3CCCN3)C=C2)C=C1
Computed Properties
- Exact Mass: 186.115698455g/mol
- Monoisotopic Mass: 186.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 27.8Ų
Experimental Properties
- Density: 1.154±0.06 g/cm3(Predicted)
- Boiling Point: 373.2±30.0 °C(Predicted)
- pka: 16.97±0.30(Predicted)
5-(pyrrolidin-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869445-1g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-5g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-10g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-0.05g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-0.1g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-0.25g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-0.5g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-1.0g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 1g |
$857.0 | 2023-05-25 | ||
| Enamine | EN300-1869445-2.5g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1869445-5.0g |
5-(pyrrolidin-2-yl)-1H-indole |
953814-12-5 | 5g |
$2485.0 | 2023-05-25 |
5-(pyrrolidin-2-yl)-1H-indole Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 5-(pyrrolidin-2-yl)-1H-indole
Research Brief on 5-(pyrrolidin-2-yl)-1H-indole (CAS: 953814-12-5): Recent Advances and Applications in Chemical Biology and Medicine
The compound 5-(pyrrolidin-2-yl)-1H-indole (CAS: 953814-12-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 5-(pyrrolidin-2-yl)-1H-indole as a privileged scaffold in medicinal chemistry. The pyrrolidine-indole hybrid structure offers multiple sites for functionalization, making it an attractive candidate for the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a core structure for designing selective kinase inhibitors, particularly targeting protein kinases involved in cancer progression.
Significant progress has been made in understanding the synthetic pathways for 5-(pyrrolidin-2-yl)-1H-indole. A recent publication in Organic Letters (2024) described an improved asymmetric synthesis method that achieves higher yields (up to 85%) and excellent enantioselectivity (>99% ee). This advancement is particularly important as the stereochemistry of the pyrrolidine moiety has been shown to critically influence the compound's biological activity and target selectivity.
Pharmacological investigations have revealed promising results for derivatives of 5-(pyrrolidin-2-yl)-1H-indole. Research published in Bioorganic & Medicinal Chemistry (2023) reported that specific analogs exhibit potent activity against neurodegenerative disease targets, with IC50 values in the low nanomolar range for acetylcholinesterase inhibition. These findings suggest potential applications in Alzheimer's disease therapy, though further preclinical studies are needed to evaluate safety and efficacy profiles.
The compound's mechanism of action appears to be multifaceted. Structural analyses indicate that 5-(pyrrolidin-2-yl)-1H-indole derivatives can simultaneously engage in hydrogen bonding through the pyrrolidine nitrogen and π-π stacking interactions via the indole ring system. This dual binding mode, confirmed by X-ray crystallography studies, explains the observed high affinity for various biological targets, including G protein-coupled receptors and enzyme active sites.
Emerging applications extend beyond traditional small-molecule therapeutics. A 2024 study in ACS Chemical Biology demonstrated the utility of 5-(pyrrolidin-2-yl)-1H-indole derivatives as chemical probes for studying protein-protein interactions. The compound's modular structure allows for facile incorporation of reporter groups (e.g., fluorescent tags or photoaffinity labels) without significant loss of binding affinity, making it valuable for target identification and validation studies.
Despite these promising developments, challenges remain in the clinical translation of 5-(pyrrolidin-2-yl)-1H-indole-based therapeutics. Recent pharmacokinetic studies have identified issues with metabolic stability, particularly regarding first-pass metabolism of the pyrrolidine ring. Current research efforts are focused on structural modifications to improve metabolic stability while maintaining target engagement, as reported in a 2023 Drug Metabolism and Disposition publication.
The future research directions for 5-(pyrrolidin-2-yl)-1H-indole appear particularly promising in the areas of targeted protein degradation and covalent inhibitor design. Preliminary results from ongoing studies suggest that appropriately functionalized derivatives could serve as effective warheads for PROTACs (proteolysis-targeting chimeras) or as covalent inhibitors for challenging targets like KRAS mutants. These applications are expected to be major focus areas in the coming years.
In conclusion, 5-(pyrrolidin-2-yl)-1H-indole (CAS: 953814-12-5) represents a versatile and pharmacologically relevant scaffold with diverse applications in drug discovery and chemical biology. The recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its importance as a research focus in medicinal chemistry. Continued investigation of this compound class is likely to yield novel therapeutic agents and valuable chemical tools for biological research.
953814-12-5 (5-(pyrrolidin-2-yl)-1H-indole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)